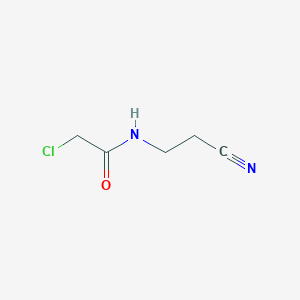

2-Chloro-N-(2-cyanoethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-cyanoethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c6-4-5(9)8-3-1-2-7/h1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECIKJKLCDCIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170344 | |

| Record name | Acetamide, 2-chloro-N-(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17756-81-9 | |

| Record name | 2-Chloro-N-(2-cyanoethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017756819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-N-(2-CYANOETHYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XF1T004AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-N-(2-cyanoethyl)acetamide

Executive Summary: 2-Chloro-N-(2-cyanoethyl)acetamide is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. Featuring both a reactive electrophilic chloroacetamide "warhead" and a polar cyanoethyl "tail," it serves as a versatile intermediate in organic synthesis and a valuable tool in chemical biology and drug discovery. Its primary mode of action involves covalent modification of nucleophilic residues, particularly cysteine, making it a relevant scaffold for the design of targeted covalent inhibitors. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed spectroscopic characterization, an analysis of its reactivity, and critical insights into its applications and associated safety protocols. Recent research highlighting the potential for chloroacetamide-containing molecules to induce off-target effects such as ferroptosis underscores the need for a nuanced understanding of its biological activity, a topic explored herein.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in a research setting. This compound is cataloged under CAS Number 17756-81-9.[][2][3]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[] |

| CAS Number | 17756-81-9[][3] |

| Molecular Formula | C₅H₇ClN₂O[][3] |

| Molecular Weight | 146.57 g/mol [][3] |

| Synonyms | ceca, n-(beta-cyanoethyl)chloroacetamide, n-(beta-cyanoethyl)monochloroacetamide[] |

| SMILES | C(CNC(=O)CCl)C#N[][3] |

| InChI Key | WECIKJKLCDCIMY-UHFFFAOYSA-N[] |

The physicochemical properties of the compound dictate its handling, solubility, and behavior in various reaction conditions.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 388.9°C at 760 mmHg | [][2] |

| Density | 1.203 g/cm³ | [][2] |

| Flash Point | 189°C | [2] |

| Vapor Pressure | 2.96 x 10⁻⁶ mmHg at 25°C | [2] |

| Refractive Index | 1.463 |[2] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not broadly published, a highly logical and efficient synthetic route can be proposed based on established amide bond formation methodologies. The most direct approach involves the acylation of 3-aminopropionitrile with a chloroacetylating agent, such as chloroacetyl chloride, in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Causality: This protocol employs a standard Schotten-Baumann-type reaction. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the reactants. Triethylamine acts as an acid scavenger, preventing protonation of the starting amine and promoting the reaction. The reaction is initiated at 0°C to control the initial exotherm of the highly reactive acyl chloride.

-

Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-aminopropionitrile (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).

-

Basification: Add triethylamine (1.1 eq) to the solution and cool the flask to 0°C using an ice bath.

-

Acylation: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Structural verification is paramount. While experimental spectra should always be acquired for confirmation, the expected spectroscopic signatures can be accurately predicted based on the compound's functional groups.

Table 3: Predicted Spectroscopic Data

| Technique | Functional Group | Expected Signal / Chemical Shift (δ) | Key Features & Rationale |

|---|---|---|---|

| IR Spectroscopy | N-H (amide) | ~3300 cm⁻¹ (stretch) | A sharp to medium peak indicative of a secondary amide N-H bond. |

| C≡N (nitrile) | ~2250 cm⁻¹ (stretch) | A sharp, medium-intensity peak characteristic of a nitrile group. | |

| C=O (amide I) | ~1650 cm⁻¹ (stretch) | A strong, sharp absorption, which is a hallmark of an amide carbonyl. | |

| N-H (amide II) | ~1550 cm⁻¹ (bend) | A medium to strong peak resulting from N-H bending coupled with C-N stretching. | |

| C-Cl | ~750-650 cm⁻¹ (stretch) | A strong peak in the fingerprint region corresponding to the alkyl chloride. | |

| ¹H NMR | -NH- | δ 6.5-8.0 ppm (broad singlet) | The amide proton is typically broad due to quadrupole coupling with nitrogen and exchange; its chemical shift is solvent-dependent. |

| Cl-CH₂ -C=O | δ ~4.1 ppm (singlet) | The two protons are adjacent to the electron-withdrawing chlorine and carbonyl group, leading to a downfield shift. No adjacent protons result in a singlet. | |

| -NH-CH₂ - | δ ~3.6 ppm (quartet, J≈6 Hz) | These protons are deshielded by the adjacent nitrogen. They appear as a quartet due to coupling with the adjacent CH₂ group (n+1 rule, 3+1=4, but more accurately a triplet of triplets that looks like a quartet). | |

| -CH₂ -CN | δ ~2.8 ppm (triplet, J≈6 Hz) | These protons are adjacent to the electron-withdrawing cyano group and are split into a triplet by the neighboring CH₂ group. | |

| ¹³C NMR | C =O | δ ~165 ppm | The carbonyl carbon of the amide is significantly deshielded. |

| C ≡N | δ ~118 ppm | The nitrile carbon appears in a characteristic region of the ¹³C spectrum. | |

| C l-CH₂- | δ ~42 ppm | The carbon atom bonded to the electronegative chlorine atom. | |

| -NH-C H₂- | δ ~38 ppm | The carbon adjacent to the amide nitrogen. | |

| -C H₂-CN | δ ~18 ppm | The carbon adjacent to the nitrile group. | |

| Mass Spectrometry | Molecular Ion | m/z 146 & 148 | The presence of a chlorine atom results in a characteristic M⁺ and M+2 isotopic pattern with an approximate 3:1 ratio of intensity, confirming the presence of one chlorine atom. |

| | Fragmentation | Various | Common fragmentation pathways would include cleavage of the amide bond, loss of the chloroacetyl group (•CH₂Cl), or loss of the cyanoethyl group. |

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems directly from its bifunctional nature. The chloroacetamide moiety is a potent electrophile, while the cyanoethyl group provides polarity and a potential site for further transformation.

The Chloroacetamide Moiety as a Covalent Modifier

The core reactivity of this compound is defined by the chloroacetyl group. It is a classic alkylating agent that reacts readily with soft nucleophiles via an Sₙ2 mechanism. In a biological context, the most relevant target is the thiol side chain of cysteine residues in proteins.[4][5] This reactivity is the basis for its use in developing targeted covalent inhibitors, where the molecule is designed to first bind non-covalently to a target protein, positioning the chloroacetamide "warhead" to react with a nearby cysteine.

Caption: Sₙ2 mechanism for covalent modification of a cysteine residue.

Modern Implications in Drug Discovery: Induction of Ferroptosis

While the targeted reactivity of chloroacetamides is valuable, recent research has unveiled crucial off-target effects that drug development professionals must consider. Studies on chloro-N-acetamide-containing ligands, including those designed as E3 ligase recruiters, have shown that these compounds can react broadly with numerous cellular proteins.[5][6]

-

Causality: The high electrophilicity required for targeted covalent inhibition also makes the compound reactive toward other accessible nucleophiles. This includes proteins critical for maintaining cellular redox balance, such as peroxiredoxins.[5]

-

Consequence: Covalent modification and inhibition of these antioxidant proteins can lead to an accumulation of lipid peroxides, inducing a specific form of regulated cell death known as ferroptosis.[5][6] This RNF4-independent cell death pathway suggests that the observed cytotoxicity of some chloroacetamide-based compounds may not be due to their intended target but rather to this off-target induction of oxidative stress.[6] This is a critical field-proven insight for scientists using this chemical scaffold.

Applications in Research and Development

-

Intermediate in Organic Synthesis: It is a valuable building block. The chloro- group can be displaced by various nucleophiles (O, N, S), and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the construction of more complex molecules.

-

Tool Compound in Chemical Biology: Due to its cysteine reactivity, it can be used as a probe in activity-based protein profiling (ABPP) to identify and map reactive, functionally important cysteine residues within the proteome.

-

Scaffold for Drug Discovery: It serves as a starting point for designing targeted covalent inhibitors. Some reports have suggested its potential as an inhibitor of Protein Kinase C (PKC) and as having antiviral and antitumor properties.[3] However, as noted, the potential for off-target toxicity via ferroptosis must be carefully evaluated during the development of any drug candidate based on this scaffold.[5][6]

Safety, Handling, and Storage

Based on data from the analogous and well-studied compound 2-chloroacetamide, this compound should be handled as a hazardous chemical.

-

Toxicity: Assumed to be harmful if inhaled, swallowed, or absorbed through the skin. It is expected to cause skin and eye irritation and may cause an allergic skin reaction upon repeated contact.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood.

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8] Keep away from incompatible materials such as strong bases, strong acids, strong oxidizing agents, and strong reducing agents.[8][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

-

Chemsrc. (n.d.). 2-chloro-n-(2-cyanoethyl)-acetamid | CAS#:17756-81-9. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (n.d.). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). Chloroacetamide. Retrieved from [Link]

-

Gotthardt, G., Weckesser, J., et al. (2025). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Reports. Retrieved from [Link]

-

Gotthardt, G., Weckesser, J., et al. (2025). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PubMed Central. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

Sources

- 2. 2-chloro-n-(2-cyanoethyl)-acetamid | CAS#:17756-81-9 | Chemsrc [chemsrc.com]

- 3. biosynth.com [biosynth.com]

- 4. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro Acetamide [anshulchemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

An In-depth Technical Guide to 2-Chloro-N-(2-cyanoethyl)acetamide: A Potent and Selective Protein Kinase C Inhibitor

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(2-cyanoethyl)acetamide (CAS Number: 17756-81-9), a molecule of significant interest in contemporary biomedical research. We will delve into its chemical architecture, synthesis, and physicochemical properties. The core of this document will focus on its established role as a potent and selective, noncompetitive inhibitor of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. We will explore the putative mechanism of action, likely involving covalent modification, and its implications in the development of novel therapeutics for viral diseases and cancer. This guide is intended to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery, providing both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as CECA and N-(beta-cyanoethyl)chloroacetamide, is a bifunctional organic molecule.[][2] Its structure incorporates a reactive chloroacetamide moiety and a cyanoethyl group, which contribute to its unique chemical reactivity and biological activity.

| Property | Value | Reference(s) |

| CAS Number | 17756-81-9 | [][3] |

| Molecular Formula | C₅H₇ClN₂O | [][3] |

| Molecular Weight | 146.57 g/mol | [][3] |

| IUPAC Name | This compound | [] |

| Boiling Point | 388.9°C at 760 mmHg | [] |

| Density | 1.203 g/cm³ | [] |

| SMILES | C(CNC(=O)CCl)C#N | [] |

| InChI Key | WECIKJKLCDCIMY-UHFFFAOYSA-N | [] |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, its synthesis can be reliably inferred from standard organic chemistry principles and established methods for the preparation of N-substituted chloroacetamides.[4][5][6] The most logical and direct synthetic route involves the acylation of 3-aminopropanenitrile with chloroacetyl chloride.[7]

This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or DBU, to neutralize the hydrochloric acid byproduct.[8] The choice of solvent is critical, with aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) being suitable. The reaction is generally performed at low temperatures (0-5 °C) to control the exothermic nature of the acylation and minimize side reactions.[5]

Caption: Synthetic pathway for this compound.

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine. This makes it susceptible to nucleophilic substitution by various nucleophiles, a key feature in its biological mechanism of action.[9]

Biological Activity and Mechanism of Action

Potent and Selective Inhibition of Protein Kinase C (PKC)

This compound is characterized as a potent and selective inhibitor of Protein Kinase C (PKC).[3][10] PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[11] Dysregulation of PKC activity is implicated in various diseases, most notably cancer and viral infections.

The inhibitory action of this compound is described as noncompetitive, indicating that it does not bind to the ATP-binding site of the enzyme.[10] This mode of inhibition is advantageous as it can offer higher selectivity compared to ATP-competitive inhibitors, which often suffer from off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.

Putative Mechanism: Covalent Inhibition

The chloroacetamide moiety is a well-established "warhead" in the design of covalent inhibitors.[][3] These electrophilic groups can form a stable covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the target protein. This irreversible or slowly reversible binding leads to sustained and potent inhibition.

While direct evidence for the covalent modification of PKC by this compound is not yet published, it is highly probable that its mechanism of action involves the alkylation of a reactive cysteine residue within a regulatory or allosteric site of the PKC enzyme. This covalent interaction would lock the enzyme in an inactive conformation, thus explaining its noncompetitive inhibitory profile.

Caption: Proposed mechanism of covalent inhibition of PKC.

Therapeutic Potential: Antiviral and Anticancer Applications

The inhibition of PKC has been shown to be a viable strategy for combating certain viral infections and cancers. This compound has demonstrated efficacy against some viruses and tumor cells, inhibiting their replication and growth.[10] Its ability to modulate cellular signaling pathways controlled by PKC makes it a valuable lead compound for the development of novel therapeutic agents. The anticancer activity of related cyanoacetamide derivatives has also been reported, further supporting the potential of this chemical scaffold in oncology research.[4]

Experimental Protocols

General Protocol for a Protein Kinase C (PKC) Inhibition Assay

To evaluate the inhibitory potential of this compound against PKC, a kinase activity assay is essential. Below is a representative protocol based on commonly used non-radioactive, ELISA-based methods.

Materials:

-

Purified active PKC enzyme

-

PKC substrate peptide (e.g., a synthetic peptide with a PKC phosphorylation motif)

-

Kinase assay buffer

-

ATP solution

-

Phospho-specific antibody that recognizes the phosphorylated substrate

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well microplate

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the PKC substrate peptide, and the diluted inhibitor solutions.

-

Enzyme Addition: Add the purified active PKC enzyme to each well, except for the negative control wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

-

Detection:

-

Wash the wells to remove excess reagents.

-

Add the phospho-specific primary antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Incubate to allow binding.

-

Wash the wells and add the TMB substrate. A color change will indicate the presence of the phosphorylated substrate.

-

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by plotting the inhibition data against the inhibitor concentration.

Caption: Workflow for a typical PKC inhibition assay.

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not widely available, compounds of the chloroacetamide class are generally considered hazardous.[5] They can be toxic if swallowed, cause skin and eye irritation, and may lead to allergic skin reactions. It is also suspected of causing reproductive toxicity.

Recommended Precautions:

-

Handle in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compelling molecule for researchers in the field of drug discovery. Its role as a potent and selective noncompetitive inhibitor of PKC, likely through a covalent mechanism, positions it as a valuable tool for studying PKC-mediated signaling pathways and as a starting point for the development of novel therapeutics. Further research is warranted to fully elucidate its biological activity, including the determination of its specific PKC isoform selectivity and in vivo efficacy. This guide provides a solid foundation for researchers to understand and utilize this promising compound in their scientific endeavors.

References

- Havryshchuk, L., Horishny, V., Rushchak, N., & Lesyk, R. (2024). Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. ScienceRise: Pharmaceutical Science, 1(47).

-

Wiley Analytical Science. (n.d.). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Retrieved from [Link]

-

PubMed. (2001). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Retrieved from [Link]

-

ScienceRise: Pharmaceutical Science. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Retrieved from [Link]

- Patil, T. D., Amrutkar, S. V., & Chaudhari, P. D. (2014). A facile amidation of chloroacetyl chloride using DBU. Journal of Chemical and Pharmaceutical Research, 6(7), 1934-1939.

-

PubMed. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Retrieved from [Link]

-

MDPI. (2022). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Retrieved from [Link]

-

National Institutes of Health. (2023). Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. Retrieved from [Link]

-

PubMed. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-AMINOPROPIONITRILE AND bis-(β-CYANOETHYL)AMINE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chloroacetamide. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloroacetamide. Retrieved from [Link]

-

ARKAT USA, Inc. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Retrieved from [Link]

- Okay, G. (2003). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. ARKIVOC, 2003(11), 57-64.

-

Organic Syntheses. (n.d.). CHLOROACETAMIDE. Retrieved from [Link]

-

PubMed. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Advances in covalent kinase inhibitors. Retrieved from [Link]

-

National Institutes of Health. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Chloroacetamide. Retrieved from [Link]

-

National Institutes of Health. (2021). Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Retrieved from [Link]

-

ResearchGate. (n.d.). shows the reaction between aryl amine and chloroacetyl chloride to give.... Retrieved from [Link]

-

ATB. (n.d.). 2-Chloro-N-(2-chloroethyl)acetamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-(2-Chloroethyl)acetamide. Retrieved from [Link]

-

National Institutes of Health. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]

-

ResearchGate. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]

-

DC Chemicals. (n.d.). PKC. Retrieved from [Link]

-

MDPI. (2018). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis. (2018). A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. biosynth.com [biosynth.com]

- 4. ijpsr.info [ijpsr.info]

- 5. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. galaxypub.co [galaxypub.co]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to 2-Chloro-N-(2-cyanoethyl)acetamide: Molecular Structure, Properties, and Synthetic Considerations

Introduction

In the landscape of modern drug discovery and chemical biology, the precise understanding of a molecule's structure and physicochemical properties is paramount to harnessing its therapeutic potential. 2-Chloro-N-(2-cyanoethyl)acetamide, a molecule of significant interest, stands as a noteworthy scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, delving into its molecular architecture, key chemical data, and the rationale behind its synthesis and potential applications. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.

Physicochemical and Structural Properties

This compound, with the CAS number 17756-81-9, is a bifunctional organic compound containing a chloroacetamide group and a cyanoethyl moiety.[] This unique combination of functional groups imparts specific reactivity and potential for further chemical modification, making it a valuable intermediate in organic synthesis.

Molecular Structure and Weight

The fundamental identity of a chemical compound lies in its molecular structure and weight. These parameters are critical for everything from reaction stoichiometry to analytical characterization.

The molecular formula for this compound is C5H7ClN2O.[][2][3][4] The IUPAC name for this compound is this compound.[] The molecular weight is approximately 146.57 g/mol .[2][4][5]

Below is a visual representation of the molecular structure of this compound.

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopropanenitrile (1 equivalent) and a suitable non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (1 equivalent) in the same anhydrous solvent dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting materials.

-

Work-up and Purification: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure this compound.

Applications and Field-Proven Insights

The molecular architecture of this compound makes it a compound of interest in medicinal chemistry. Notably, it has been investigated as a potent and selective inhibitor of protein kinase C (PKC). [2]PKC is a family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The chloroacetamide moiety can act as an electrophilic warhead, capable of forming a covalent bond with a nucleophilic residue (such as cysteine) in the active site of the enzyme, leading to irreversible inhibition. This mechanism of action is a key strategy in the design of targeted covalent inhibitors.

Furthermore, its bifunctional nature allows it to be used as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals. [5][6]

Safety and Handling

As with any chloroacetamide derivative, this compound should be handled with care. Chloroacetamides are generally classified as hazardous chemicals. [6]They can be harmful if inhaled, swallowed, or absorbed through the skin and can cause skin and eye irritation. [6]Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the latest Safety Data Sheet (SDS) provided by the supplier. [7][8][9]

Conclusion

This compound is a molecule with a well-defined structure and a molecular weight that underpins its chemical identity. Its synthesis is achievable through standard organic chemistry methodologies, and its unique combination of functional groups provides a platform for its application in medicinal chemistry, particularly as a covalent inhibitor. A thorough understanding of its properties and safe handling procedures is essential for any researcher or scientist working with this compound. This guide serves as a foundational resource to facilitate further investigation and application of this compound in the advancement of chemical and pharmaceutical sciences.

References

-

Chemsrc. 2-chloro-n-(2-cyanoethyl)-acetamid | CAS#:17756-81-9. [Link]

-

Anshul Specialty Molecules. 2-Chloro Acetamide. [Link]

-

Pharmaffiliates. This compound. [Link]

- Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

Quality Environmental Containers. SAFETY DATA SHEET. [Link]

Sources

- 2. biosynth.com [biosynth.com]

- 3. 2-chloro-n-(2-cyanoethyl)-acetamid | CAS#:17756-81-9 | Chemsrc [chemsrc.com]

- 4. This compound [m.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Chloro Acetamide [anshulchemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. qecusa.com [qecusa.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-(2-cyanoethyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-(2-cyanoethyl)acetamide, a valuable chemical intermediate. The primary synthetic route detailed herein is the acylation of 3-aminopropionitrile with chloroacetyl chloride, a process executed under Schotten-Baumann reaction conditions. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses methods for product characterization and purification. Furthermore, it emphasizes the critical safety protocols required when handling the hazardous reagents involved. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for the preparation of this and similar N-substituted chloroacetamides.

Introduction: Significance and Applications

This compound belongs to the versatile class of N-substituted 2-chloroacetamides. These compounds are pivotal building blocks in organic synthesis, largely due to the reactivity of the C-Cl bond, which allows for facile nucleophilic substitution.[1][2] This reactivity enables their use as precursors in the synthesis of a wide array of more complex molecules, including various heterocyclic compounds that form the core of many pharmaceutical agents.[1]

Derivatives of N-substituted chloroacetamides have demonstrated significant and diverse biological activities, including antimicrobial, antifungal, herbicidal, and antiproliferative properties.[1][3] Specifically, this compound has been identified as a potent and selective inhibitor of protein kinase C (PKC), an enzyme family that regulates cellular responses to various stimuli.[4] Its utility as a research chemical and intermediate in the synthesis of biologically active molecules underscores the need for a well-understood and reliable synthetic procedure.[4][5]

Synthetic Strategy & Mechanistic Insights

The synthesis of this compound is most effectively achieved through the N-acylation of 3-aminopropionitrile with chloroacetyl chloride. This transformation is a classic example of the Schotten-Baumann reaction .[6][7][8]

The Schotten-Baumann Reaction

First described in the 1880s, the Schotten-Baumann reaction is a foundational method for synthesizing amides from amines and acid chlorides.[7][9] The reaction is typically conducted in the presence of a base, which serves a crucial role: to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation.[7][10] Without the base, the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. The conditions are often biphasic, involving an organic solvent for the reactants and an aqueous phase for the base.[6][8]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminopropionitrile (the nucleophile) attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[8][9]

-

Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient tetrahedral intermediate.[6][9]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion is expelled as the leaving group.

-

Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., triethylamine) to yield the final, neutral this compound product and the hydrochloride salt of the base.

The entire process is highly exothermic and requires careful temperature control to prevent unwanted side reactions, such as the hydrolysis of the highly reactive chloroacetyl chloride.[7][11]

Caption: General workflow for synthesis and purification.

Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point range indicates high purity.

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include:

-

~3300 cm⁻¹ (N-H stretch, secondary amide)

-

~2250 cm⁻¹ (C≡N stretch, nitrile)

-

~1670 cm⁻¹ (C=O stretch, amide I band)

-

~1540 cm⁻¹ (N-H bend, amide II band)

-

~750-550 cm⁻¹ (C-Cl stretch) [3]* ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the three different methylene groups (-CH₂-).

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound. The nominal molecular weight is 146.57 g/mol . [4]

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory for this synthesis.

-

Chloroacetyl Chloride: This reagent is highly corrosive, toxic, and a potent lachrymator (tear-producing agent). [1][12]It reacts violently with water and alcohols. [1] * Handling: Always handle in a well-ventilated chemical fume hood. [1] * PPE: Wear appropriate personal protective equipment, including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). [5][13]* 2-Chloroacetamides: The product and its class of compounds are hazardous. They can be harmful if swallowed, inhaled, or absorbed through the skin and may cause skin irritation or sensitization. [5][14][15] * Handling: Avoid creating dust. Wash hands thoroughly after handling. [14][15]* Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound via the Schotten-Baumann acylation of 3-aminopropionitrile is a reliable and scalable method. The key to a successful synthesis with high yield and purity lies in the careful control of the reaction temperature to mitigate side reactions and the use of an appropriate base to drive the reaction to completion. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently prepare this valuable chemical intermediate for its various applications in synthetic and medicinal chemistry.

References

- Schotten–Baumann reaction. Grokipedia.

- Schotten-Baumann Reaction. J&K Scientific LLC.

- Synthesis and analysis of amides.

- Chemistry Schotten Baumann Reaction.

- Amide Synthesis. Fisher Scientific.

- This compound | 17756-81-9. Biosynth.

- A facile amidation of chloroacetyl chloride using DBU.

- SAFETY DATA SHEET - 2-Cyano-N,N-diethylacetamide. TCI Chemicals.

- SAFETY DATA SHEET - 2-Chloroacetamide. Sigma-Aldrich.

- chloroacetamide. Organic Syntheses Procedure.

- Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Deriv

- SAFETY DATA SHEET - 2-Chloroacetamide. Fisher Scientific.

- Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer.

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

- Chloroacetyl chloride: applications in synthesis and toxicology. ChemicalBook.

- 2-Chloro Acetamide. Anshul Specialty Molecules.

- Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.info [ijpsr.info]

- 4. biosynth.com [biosynth.com]

- 5. 2-Chloro Acetamide [anshulchemicals.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. jk-sci.com [jk-sci.com]

- 10. Amide Synthesis [fishersci.it]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 2-Chloro-N-(2-cyanoethyl)acetamide: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(2-cyanoethyl)acetamide, a specialized organic compound of interest to the chemical, pharmaceutical, and life sciences research communities. The document delineates the compound's fundamental chemical identity, including its IUPAC name and known synonyms, and tabulates its key physicochemical properties. A plausible, mechanistically-grounded synthesis protocol is presented, offering insight into its formation. The guide focuses on the compound's primary application as a selective inhibitor of Protein Kinase C (PKC), exploring its mechanism of action and its demonstrated utility in antiviral and antitumor research. A detailed in-vitro experimental workflow for assessing its inhibitory activity is provided, complete with a process diagram. Finally, this guide addresses critical safety and handling protocols, extrapolating from data on structurally related compounds to ensure user safety.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of reproducible science. This compound is registered under CAS Number 17756-81-9. Its formal nomenclature and a list of common synonyms are provided below for unambiguous identification in literature and databases.

| Identifier | Value |

| IUPAC Name | This compound[] |

| CAS Number | 17756-81-9[][2][3] |

| Synonyms | 2-chloro-n-(2-cyanoethyl)-acetamid; ceca; n-(beta-cyanoethyl)chloroacetamide; n-(beta-cyanoethyl)monochloroacetamide; nf21; udankor[] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental and biological systems, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₂O | [][2][3] |

| Molecular Weight | 146.57 g/mol | [][3] |

| Boiling Point | 388.9°C at 760 mmHg | [][2] |

| Density | 1.203 g/cm³ | [][2] |

| SMILES | C(CNC(=O)CCl)C#N | [][3] |

| InChI Key | WECIKJKLCDCIMY-UHFFFAOYSA-N | [] |

Synthesis and Mechanism of Action

Postulated Synthesis Route

While specific manufacturing protocols for this compound are proprietary, its structure suggests a straightforward synthesis via nucleophilic acyl substitution. This common amide bond formation reaction is a cornerstone of organic synthesis. The proposed pathway involves the reaction of 3-Aminopropionitrile with Chloroacetyl chloride .

Causality of Experimental Choices:

-

Reactants: 3-Aminopropionitrile provides the N-(2-cyanoethyl) moiety, while chloroacetyl chloride supplies the 2-chloroacetyl group.

-

Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to prevent reaction with the solvent.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its purpose is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Temperature: The reaction is typically performed at a low temperature (e.g., 0°C) initially to control the exothermic reaction between the highly reactive acid chloride and the amine. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Protocol: Synthesis of this compound

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminopropionitrile (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the flask to 0°C in an ice bath.

-

Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via column chromatography or recrystallization to yield pure this compound.

Mechanism of Action: PKC Inhibition

This compound is recognized as a potent and selective inhibitor of Protein Kinase C (PKC)[3]. PKC enzymes are critical components of cellular signal transduction pathways, regulating processes like cell growth, differentiation, and apoptosis. Dysregulation of PKC activity is implicated in various diseases, including cancer and viral infections.

This compound functions as a noncompetitive inhibitor , meaning it binds to a site on the enzyme distinct from the ATP-binding site[3]. This mode of action is significant because it does not compete with the high intracellular concentrations of ATP, a challenge often faced by competitive inhibitors. By binding to an allosteric site, it induces a conformational change in the enzyme that reduces its catalytic efficiency.

Applications in Preclinical Research

The unique inhibitory profile of this compound makes it a valuable tool for preclinical research, particularly in oncology and virology.

-

Antitumor Activity: It has been shown to inhibit the growth of some cancer cells[3]. By targeting PKC, which is often overactive in tumors, the compound can interfere with signaling pathways that drive proliferation and survival.

-

Antiviral Activity: The compound has demonstrated efficacy in inhibiting the replication of certain animal viruses, such as the influenza virus[3]. Many viruses hijack host cell kinases, including PKC, to facilitate their replication cycle. Inhibition of PKC can disrupt this process.

-

Therapeutic Potential: It has also been explored for the treatment of various conditions in animal models, including abdominal infections, hepatitis, and pancreatitis[3].

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantify the potency of this compound, a common and self-validating method is an in vitro kinase inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀).

Objective: To determine the IC₅₀ of this compound against a specific PKC isoform (e.g., PKCα).

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) from this stock.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Kinase Buffer (containing MgCl₂, DTT, and other cofactors).

-

Test compound dilutions (final DMSO concentration should be ≤1%).

-

PKCα enzyme.

-

A fluorescently or radioactively labeled peptide substrate specific for PKCα.

-

-

Controls (Self-Validation):

-

Positive Control (0% Inhibition): Contains all components except the inhibitor (DMSO vehicle only). This defines the maximum enzyme activity.

-

Negative Control (100% Inhibition): Contains all components except the enzyme. This defines the background signal.

-

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific enzyme to ensure sensitive detection of inhibition.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination & Detection: Stop the reaction by adding a solution containing EDTA. Measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization, luminescence, or scintillation counting).

-

Data Analysis:

-

Subtract the negative control signal from all wells.

-

Normalize the data by expressing it as a percentage of the positive control's activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value.

-

Workflow Visualization

Caption: Workflow for determining the IC₅₀ of an inhibitor.

Safety, Handling, and Toxicity Profile

Disclaimer: No specific safety data sheet (SDS) for this compound was available. The following information is extrapolated from the hazards of the closely related parent compound, 2-chloroacetamide (CAS: 79-07-2) . Users must handle this compound with the assumption that it carries similar risks.

Hazard Classification

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[4]. The median lethal dose (LD₅₀) in rats for 2-chloroacetamide was found to be 138 mg/kg bw, classifying it as toxic if swallowed[5].

-

Sensitization: May cause an allergic skin reaction upon repeated or prolonged contact[6][7].

-

Reproductive Toxicity: Animal tests suggest that 2-chloroacetamide is suspected of damaging fertility or the unborn child[6][7].

-

Environmental Hazard: Harmful to aquatic organisms[6].

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles[8].

-

Lab Coat: A standard lab coat is required to prevent skin contact.

-

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling[6].

-

Storage: Store in a tightly closed container in a dry, well-ventilated area, separated from strong oxidants, bases, and acids[6].

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment[6].

Conclusion

This compound is a specialized chemical reagent with significant utility in drug discovery and cell biology research. Its identity is well-defined by its IUPAC name and CAS number 17756-81-9. The compound's value stems from its function as a potent, noncompetitive inhibitor of Protein Kinase C, enabling the study of signaling pathways and providing a scaffold for potential therapeutic development in oncology and virology. While its synthesis is based on fundamental organic chemistry principles, its handling requires stringent safety protocols due to the presumed toxicity based on its structural analog, 2-chloroacetamide. This guide provides the foundational knowledge for researchers to effectively and safely utilize this compound in their work.

References

-

2-chloro-n-(2-cyanoethyl)-acetamid | CAS#:17756-81-9. Chemsrc. [Link]

-

2-Chloro Acetamide. Anshul Specialty Molecules. [Link]

- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

Acetamide, 2-chloro-: Human health tier II assessment. Australian Department of Health and Aged Care. [Link]

-

ICSC 0640 - 2-CHLOROACETAMIDE. International Labour Organization. [Link]

-

SAFETY DATA SHEET - 2-Chloroacetamide. Quality Environmental Containers. [Link]

Sources

- 2. 2-chloro-n-(2-cyanoethyl)-acetamid | CAS#:17756-81-9 | Chemsrc [chemsrc.com]

- 3. biosynth.com [biosynth.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. qecusa.com [qecusa.com]

Navigating the Labyrinth: A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-N-(2-cyanoethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. Among these is 2-Chloro-N-(2-cyanoethyl)acetamide, a compound of interest with potential applications in organic synthesis and drug discovery. However, its utility is matched by a significant hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols. This guide, compiled from a Senior Application Scientist's perspective, moves beyond a mere recitation of safety data sheet (SDS) information. It aims to provide a deep, practical understanding of the risks associated with this compound and the rationale behind the necessary safety measures, ensuring a culture of safety and scientific integrity in your laboratory.

Unmasking the Threat: Hazard Identification and Classification

This compound (CAS No. 17756-81-9) is a multifaceted threat, classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). Its danger lies in its potent effects upon contact and ingestion, as well as its potential for respiratory irritation.

A critical aspect of its hazardous nature is its acute toxicity. The oral LD50 in rats is reported to be 410 mg/kg, categorizing it as harmful if swallowed. The primary GHS hazard statements associated with this compound are:

-

Causes skin irritation

-

Causes serious eye damage

-

May cause respiratory irritation

-

Harmful in contact with skin

-

Harmful if inhaled

-

Harmful if swallowed

The presence of both a chloro-acetamide and a cyanoethyl group in its structure contributes to its reactivity and toxicity. The chloroacetamide moiety is a known alkylating agent, capable of reacting with biological nucleophiles, which is a likely mechanism for its irritant and toxic properties. The cyano group, while relatively stable in this configuration, presents a potential for the release of highly toxic hydrogen cyanide gas under acidic conditions or during combustion.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage |

| Specific target organ toxicity — Single exposure | 3 | May cause respiratory irritation |

Source: Santa Cruz Biotechnology, Inc. SDS

The First Line of Defense: Engineering Controls and Personal Protective Equipment (PPE)

Given the significant hazards, a multi-layered approach to safety is paramount. This begins with robust engineering controls designed to minimize exposure, followed by the diligent use of appropriate personal protective equipment.

Engineering Controls: Containing the Hazard

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing, transferring, and reaction setup involving this compound must be performed within the fume hood to prevent the inhalation of dust or vapors. The fume hood should have a continuous and verifiable airflow.

For processes with a higher risk of dust generation, a glove box or other form of containment may be necessary. It is also crucial to ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

Personal Protective Equipment: The Last Barrier

While engineering controls are the first line of defense, PPE is the essential final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the risk of serious eye damage, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a risk of splashing.

-

Skin Protection: Wear a lab coat that is buttoned and has full-length sleeves. Nitrile gloves are a suitable choice for incidental contact, but it is crucial to consult a glove compatibility chart for extended use or immersion. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contamination.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. The specific type of respirator will depend on the nature and concentration of the airborne contaminants.

In the Laboratory: Safe Handling, Storage, and Disposal Protocols

A proactive and informed approach to the daily use of this compound is crucial for preventing accidents and ensuring a safe research environment.

Prudent Handling Practices

-

Avoid Dust Formation: This compound is a solid, and care must be taken to avoid generating dust during handling. Use a spatula for transfers and avoid pouring the powder. If possible, weigh the compound directly into the reaction vessel within the fume hood.

-

Maintain a Clean Workspace: Clean up any spills immediately, following the procedures outlined in the emergency response section. Keep the work area in the fume hood uncluttered.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Secure and Segregated Storage

Proper storage is essential to maintain the stability of the compound and prevent accidental contact.

-

Container: Keep the container tightly closed when not in use.

-

Location: Store in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents and acids.

-

Segregation: Do not store with food or drink.

Responsible Disposal

All waste containing this compound must be treated as hazardous waste.

-

Waste Containers: Use designated and clearly labeled hazardous waste containers.

-

Disposal Route: Dispose of the waste through a licensed and approved waste disposal company. Do not dispose of it down the drain or in the regular trash.

-

Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste.

When the Unexpected Happens: Emergency Procedures

In the event of an accidental exposure or spill, a swift and correct response is critical to minimizing harm. All laboratory personnel should be familiar with these procedures.

First Aid Measures: Immediate and Decisive Action

Table 2: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response: Containment and Decontamination

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, carefully cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

-

Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable decontamination solution, and then wash with soap and water.

-

Dispose: All materials used for cleanup must be disposed of as hazardous waste.

For large spills, evacuate the laboratory and contact the institution's emergency response team.

Physical and Chemical Properties: Understanding the Compound's Behavior

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior under various conditions.

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₂O | Chemsrc[1] |

| Molecular Weight | 146.57 g/mol | Chemsrc[1] |

| Appearance | Solid | Santa Cruz Biotechnology, Inc. SDS |

| Density | 1.203 g/cm³ | Chemsrc[1] |

| Boiling Point | 388.9°C at 760 mmHg | Chemsrc[1] |

| Flash Point | 189°C | Chemsrc[1] |

The high boiling point and flash point suggest that the compound is not highly volatile at room temperature, which reduces the risk of inhalation exposure under normal handling conditions. However, the potential for dust formation remains a significant concern.

The chemical is stable under recommended storage conditions. However, contact with strong oxidizing agents and acids should be avoided to prevent potentially hazardous reactions. Hazardous decomposition products include carbon oxides, hydrogen cyanide, and nitrogen oxides.

Visualizing Safety Workflows

To further enhance understanding and recall of critical safety procedures, the following diagrams illustrate key workflows.

Caption: Workflow for responding to a spill of this compound.

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-N-(2-cyanoethyl)acetamide

Foreword: Navigating the Crucial Parameter of Solubility in Research and Development

To the researchers, scientists, and drug development professionals who drive innovation, the physical and chemical properties of a compound are the foundational pillars upon which successful experimental design and product formulation are built. Among these, solubility stands as a paramount determinant of a compound's utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. This guide is dedicated to providing a comprehensive understanding of the solubility of 2-Chloro-N-(2-cyanoethyl)acetamide, a compound of interest in various chemical and biomedical research fields.

Our approach transcends a mere compilation of data. As a Senior Application Scientist, it is my experience that a deeper, mechanistic understanding of why a compound exhibits a particular solubility profile is what truly empowers the researcher. Therefore, this guide delves into the theoretical underpinnings of solubility, offers a predicted solubility profile based on structural analysis and analogous experimental data, and provides detailed, field-tested methodologies for empirical determination. Every protocol herein is designed as a self-validating system, ensuring the generation of robust and reproducible results.

It is my hope that this technical guide will not only serve as a practical reference but also as a tool for fostering a more profound understanding of the intricate interplay between molecular structure and solubility.

Molecular Structure and its Implications for Solubility

This compound possesses a molecular structure characterized by several key functional groups that dictate its solubility behavior in different solvent environments. A thorough analysis of these groups is essential for predicting and interpreting its solubility.

-

Amide Group (-C(=O)NH-): The secondary amide linkage is a significant contributor to the molecule's polarity. The carbonyl oxygen and the amide hydrogen can act as hydrogen bond acceptors and donors, respectively. This suggests a potential for favorable interactions with protic solvents.

-

Cyano Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor. This feature enhances the molecule's affinity for polar solvents.

-

Chloro Group (-Cl): The electronegative chlorine atom induces a dipole moment, contributing to the overall polarity of the molecule.

-

Ethyl Linker (-CH2-CH2-): The ethylene bridge between the amide and cyano groups provides some non-polar character, which can influence solubility in less polar environments.

The interplay of these functional groups results in a molecule with a notable polar character, suggesting that it will exhibit higher solubility in polar solvents compared to non-polar hydrocarbon solvents.

Predicted Solubility Profile of this compound

In the absence of extensive, publicly available experimental solubility data for this compound, we can construct a robust predicted solubility profile. This prediction is grounded in the structural analysis presented above and leverages experimental solubility data for the structurally analogous compound, 2-cyanoacetamide[1]. The presence of the chloro- and N-(2-cyanoethyl) groups in our target molecule will modulate this baseline solubility, and the rationale for these modulations is provided.

Table 1: Predicted Solubility of this compound in Various Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Moderately Soluble | The amide and cyano groups can hydrogen bond with water. However, the chloroethyl group adds some hydrophobicity, likely reducing solubility compared to 2-cyanoacetamide. |

| Methanol | Highly Soluble | Methanol can act as both a hydrogen bond donor and acceptor, readily solvating the polar functional groups of the molecule. | |

| Ethanol | Soluble | Similar to methanol, but the slightly larger alkyl chain may slightly reduce solubility. | |

| n-Propanol | Moderately Soluble | The increasing non-polar character of the alcohol will decrease its ability to solvate the highly polar solute. | |

| n-Butanol | Sparingly Soluble | The long alkyl chain of butanol makes it a less effective solvent for this polar compound. | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very Highly Soluble | DMF is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar amides. |

| Acetone | Highly Soluble | The polar carbonyl group of acetone can interact favorably with the solute. | |

| Acetonitrile | Soluble | The polar nitrile group of acetonitrile will have a strong affinity for the cyano and amide groups of the solute. | |

| Dimethyl Sulfoxide (DMSO) | Very Highly Soluble | DMSO is a highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds in the solute, leading to high solubility. | |

| Tetrahydrofuran (THF) | Moderately Soluble | THF is less polar than other aprotic solvents, but its ether oxygen can act as a hydrogen bond acceptor. | |

| Ethyl Acetate | Sparingly Soluble | The ester group provides some polarity, but the overall character is less polar than other aprotic solvents. | |

| 1,4-Dioxane | Moderately Soluble | The two ether oxygens can participate in hydrogen bonding, but the molecule has a lower overall polarity. | |

| Non-Polar | Trichloromethane | Sparingly Soluble | The chlorine atoms provide some polar character, but it is generally considered a non-polar solvent. |

| Dichloromethane | Sparingly Soluble | Similar to trichloromethane, with slightly higher polarity. |

Methodologies for Experimental Solubility Determination

To empirically validate the predicted solubility profile, two primary methodologies are recommended: the Equilibrium Solubility Method for thermodynamic solubility and the Kinetic Solubility Assay for a higher-throughput assessment.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent, representing the true saturation point.

Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials.[2]

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.[3]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining micro-particulates.[2]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[2][3]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery and provides a measure of how quickly a compound dissolves from a solid state or a concentrated stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly effective solvent like DMSO (e.g., 10 mM).[4][5]

-

Serial Dilution: In a multi-well plate, perform a serial dilution of the stock solution with the test solvent.

-

Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours) with agitation.[4]

-

Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader to detect the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.[6]

-

Alternative Quantification (Filtration-Based): Alternatively, after incubation, filter the contents of the wells through a filter plate to remove any precipitate. The concentration of the dissolved compound in the filtrate is then quantified by HPLC or UV-Vis spectroscopy.[7]

Caption: Workflow for Kinetic Solubility Assay.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the known hazards of its structural components, particularly 2-chloroacetamide, necessitate cautious handling.

-

Toxicity: 2-Chloroacetamide is known to be toxic if swallowed and may cause skin sensitization.[8] It is prudent to assume similar hazards for this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion